molecular formula C18H24N4O3 B5905901 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide

4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide

Cat. No. B5905901
M. Wt: 344.4 g/mol
InChI Key: QVWOMXNAEIPIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide, also known as AEE788, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. This compound inhibits both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are important in tumor growth and angiogenesis.

Mechanism of Action

4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide inhibits both the EGFR and VEGFR pathways, which are important in tumor growth and angiogenesis. EGFR is a receptor tyrosine kinase that is overexpressed in many types of cancer cells and promotes cell proliferation and survival. VEGFR is a receptor tyrosine kinase that is important in angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor. By inhibiting both these pathways, 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide can effectively block tumor growth and angiogenesis.
Biochemical and Physiological Effects
4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and VEGFR, which are important in the activation of downstream signaling pathways that promote tumor growth and angiogenesis. 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide also inhibits the proliferation and survival of cancer cells, induces apoptosis (programmed cell death) in cancer cells, and inhibits tumor angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide in lab experiments is its specificity for EGFR and VEGFR. This allows researchers to specifically target these pathways and study their effects on tumor growth and angiogenesis. However, one limitation of using 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide in lab experiments is its potential toxicity. 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide has been shown to have toxic effects on normal cells, which can limit its use in vivo.

Future Directions

There are several future directions for the study of 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide. One direction is the development of new analogs of 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide with improved efficacy and reduced toxicity. Another direction is the combination of 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide with other drugs to enhance its anticancer effects. Finally, the use of 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide in clinical trials for the treatment of various types of cancer is an important future direction for this compound.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide involves several steps, starting with the reaction of 4-aminobenzamide with acetic anhydride to form 4-acetamidobenzamide. This intermediate is then reacted with ethyl iodide to form 4-acetamido-N-ethylbenzamide. The next step involves the reaction of this compound with isobutyl chloroformate and sodium azide to form 4-(acetylamino)-N-ethyl-N-(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies, inhibiting the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide has also been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor.

properties

IUPAC Name

4-acetamido-N-ethyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-5-22(11-16-20-17(25-21-16)10-12(2)3)18(24)14-6-8-15(9-7-14)19-13(4)23/h6-9,12H,5,10-11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWOMXNAEIPIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC(=N1)CC(C)C)C(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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